molecular formula C9H12ClNO B6592327 4-(2-Aminocyclopropyl)phenol hydrochloride CAS No. 1929606-76-7

4-(2-Aminocyclopropyl)phenol hydrochloride

Cat. No. B6592327
CAS RN: 1929606-76-7
M. Wt: 185.65 g/mol
InChI Key: DRXQXLSBQBYAGH-UHFFFAOYSA-N
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Description

4-(2-Aminocyclopropyl)phenol hydrochloride, also known as PACAP, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various neurological disorders. PACAP is a member of the vasoactive intestinal peptide (VIP) family of peptides, which are known to play important roles in regulating various physiological processes in the body.

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminocyclopropyl)phenol hydrochloride is Lysine-Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in determining the methylation status of histone H3 lysine 4 (H3K4), a process that is implicated in the pathogenesis of neurodevelopmental disorders .

Mode of Action

4-(2-Aminocyclopropyl)phenol hydrochloride interacts with LSD1 by irreversibly binding to it . LSD1 is responsible for the removal of methyl groups from mono- and dimethylated H3K4 through flavin adenine dinucleotide (FAD)-dependent enzymatic oxidation . The compound’s interaction with LSD1 inhibits this demethylation process, thereby affecting the methylation status of H3K4 .

Biochemical Pathways

The affected biochemical pathway is the methylation of histone H3 lysine 4 (H3K4) . This methylation is involved in various neural functions, such as learning and memory, through the regulation of synaptic plasticity . Dysregulation of H3K4 methylation, leading to a reduction in gene transcription, has been implicated in various psychiatric and neurological disorders .

Pharmacokinetics

The compound’s lipophilicity has been optimized to minimize the risk of nonspecific binding , which could potentially enhance its bioavailability.

Result of Action

The inhibition of LSD1 by 4-(2-Aminocyclopropyl)phenol hydrochloride leads to an increase in the methylation levels of H3K4 . This change can potentially reverse the reduced gene transcription associated with various psychiatric and neurological disorders .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-Aminocyclopropyl)phenol hydrochloride in lab experiments is its neuroprotective effects, which make it a useful tool for studying the mechanisms involved in neuronal damage and repair in various neurological disorders. However, one of the main limitations of using 4-(2-Aminocyclopropyl)phenol hydrochloride in lab experiments is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects in vivo.

Future Directions

There are several future directions for research on 4-(2-Aminocyclopropyl)phenol hydrochloride. One area of research is the development of more stable analogs of 4-(2-Aminocyclopropyl)phenol hydrochloride that can achieve sustained therapeutic effects in vivo. Another area of research is the identification of the specific signaling pathways that are activated by 4-(2-Aminocyclopropyl)phenol hydrochloride in the brain, which could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 4-(2-Aminocyclopropyl)phenol hydrochloride as a potential therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of 4-(2-Aminocyclopropyl)phenol hydrochloride involves the reaction of 2-cyclopropylphenol with ammonium chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cyclopropylation reaction, which results in the formation of the cyclopropyl ring on the phenol ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminocyclopropyl)phenol.

Scientific Research Applications

4-(2-Aminocyclopropyl)phenol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, Parkinson's disease, and Alzheimer's disease. 4-(2-Aminocyclopropyl)phenol hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and has been suggested as a potential therapeutic agent for the treatment of these disorders.

properties

IUPAC Name

4-(2-aminocyclopropyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-5-8(9)6-1-3-7(11)4-2-6;/h1-4,8-9,11H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXQXLSBQBYAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminocyclopropyl)phenol hydrochloride

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